Enantioselectivity Advantage of m-Methylphenyl Ether
In asymmetric dihydroxylation of allyl dimethylphenyl ethers, the target compound (as a representative m-methylphenyl ether) achieves enantiomeric excess values up to 86% ee, whereas o-methylphenyl ether regioisomers yield as low as 34% ee under identical reaction conditions [1]. This 2.5-fold difference in enantioselectivity is attributed to steric and electronic effects of the methyl substitution pattern on the aromatic ring [1].
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric dihydroxylation |
|---|---|
| Target Compound Data | Up to 86% ee |
| Comparator Or Baseline | o-Methylphenyl ether derivatives: down to 34% ee |
| Quantified Difference | 2.5-fold higher ee (86% vs. 34%) |
| Conditions | Asymmetric dihydroxylation of allyl dimethylphenyl ethers using standard Sharpless conditions |
Why This Matters
Procurement of the 3,4-dimethyl regioisomer is essential for achieving high enantiopurity in downstream chiral amino alcohol synthesis, directly impacting product quality and yield.
- [1] Bredikhin, A. A., Bredikhina, Z. A., Kurenkov, A. V., & Gubaidullin, A. T. (2019). Nonracemic dimethylphenyl glycerol ethers in the synthesis of physiologically active aminopropanols. Russian Journal of Organic Chemistry, 55(6), 837–844. https://doi.org/10.1134/S1070428019060149 View Source
